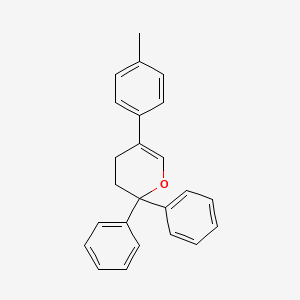
5-(4-Methylphenyl)-2,2-diphenyl-3,4-dihydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methylphenyl)-2,2-diphenyl-3,4-dihydro-2H-pyran is an organic compound belonging to the class of pyrans Pyrans are heterocyclic compounds containing a six-membered ring with one oxygen atom and five carbon atoms This particular compound is characterized by the presence of a 4-methylphenyl group and two diphenyl groups attached to the pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylphenyl)-2,2-diphenyl-3,4-dihydro-2H-pyran can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-methylbenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide can lead to the formation of the desired pyran compound. The reaction typically requires refluxing the mixture in a suitable solvent like ethanol or methanol for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylphenyl)-2,2-diphenyl-3,4-dihydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyran derivatives with various functional groups.
Scientific Research Applications
5-(4-Methylphenyl)-2,2-diphenyl-3,4-dihydro-2H-pyran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-(4-Methylphenyl)-2,2-diphenyl-3,4-dihydro-2H-pyran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-(4-Methylphenyl)-2,2-diphenyl-3,4-dihydro-2H-pyran-4-one: A similar compound with a ketone group at the 4-position.
4-Methyl-2,2-diphenyl-3,4-dihydro-2H-pyran: Lacks the 5-(4-methylphenyl) group but shares the pyran core structure.
Uniqueness
This compound is unique due to the presence of both 4-methylphenyl and diphenyl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
683811-88-3 |
|---|---|
Molecular Formula |
C24H22O |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
5-(4-methylphenyl)-2,2-diphenyl-3,4-dihydropyran |
InChI |
InChI=1S/C24H22O/c1-19-12-14-20(15-13-19)21-16-17-24(25-18-21,22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15,18H,16-17H2,1H3 |
InChI Key |
JTKPXNSLYIHBOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=COC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


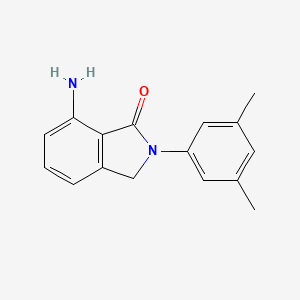

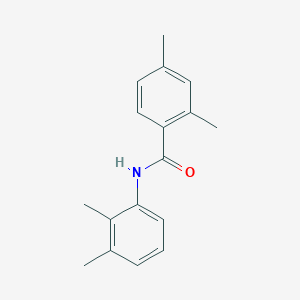
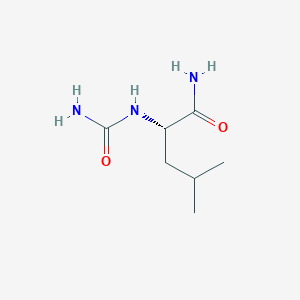
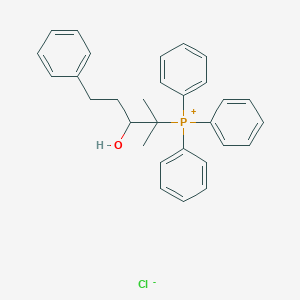
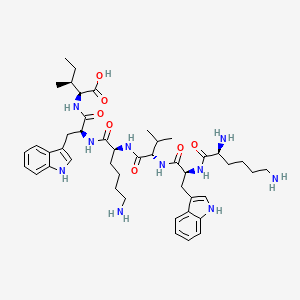
![5-[2-(Octyloxy)phenyl]cyclohexane-1,3-dione](/img/structure/B12536300.png)
![3-[2-(Methoxymethyl)phenyl]prop-2-enoic acid](/img/structure/B12536303.png)
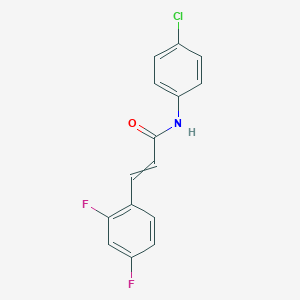

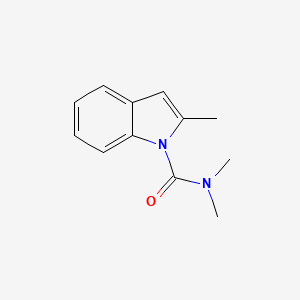
![Benzonitrile, 4-[(1-azulenylmethylene)amino]-](/img/structure/B12536319.png)
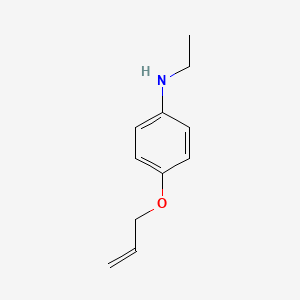
![2-{[4-(Difluoromethoxy)phenyl]ethynyl}-5-ethenyl-1,3-difluorobenzene](/img/structure/B12536335.png)
